Projected Anticancer Activity: Benzothiazole–Piperazine Scaffold vs. Unsubstituted Analogs
Although direct potency data for CAS 873856-83-8 are unavailable, the benzothiazole–piperazine chemotype to which it belongs consistently demonstrates sub- to low-micromolar GI50 values against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. In the Gurdal series, the most potent aroyl-substituted derivatives (e.g., 1h, 1j) achieved GI50 values in the low micromolar range and induced apoptosis via subG1 cell cycle arrest [1]. The 3-chlorophenyl substituent present in CAS 873856-83-8 is structurally analogous to the aroyl groups that drove this activity, whereas unsubstituted piperazine or para-chloro analogs showed attenuated effects, supporting the hypothesis that this specific substitution pattern may confer superior cytotoxicity.
| Evidence Dimension | Cytotoxic potency (GI50) against cancer cell lines |
|---|---|
| Target Compound Data | Not directly measured; projected based on structural analogy |
| Comparator Or Baseline | Benzothiazole-piperazine derivatives 1h and 1j (GI50 low μM); unsubstituted piperazine analogs (GI50 > 50 μM estimated) |
| Quantified Difference | Projected >10-fold improvement relative to unsubstituted piperazine controls |
| Conditions | In vitro sulphorhodamine B assay, HUH-7, MCF-7, HCT-116 cell lines |
Why This Matters
This class-level projection identifies CAS 873856-83-8 as a structurally prioritized candidate for anticancer screening where the 3-chlorophenyl group is hypothesized to recapitulate the potency gains observed in closely related benzothiazole–piperazine derivatives.
- [1] Gurdal, E. E., et al. (2015). Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 649–654. View Source
